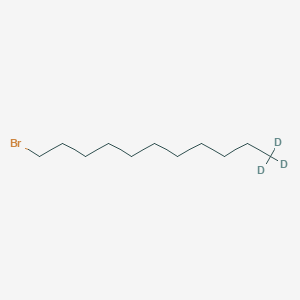
1-Bromoundecane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromoundecane-d3, also known as undecyl bromide-d3, is a deuterium-labeled compound. It is a stable isotope of 1-Bromoundecane, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Méthodes De Préparation
1-Bromoundecane-d3 can be synthesized through various methods. One common synthetic route involves the bromination of undecane-d3. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include the presence of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
In industrial production, the synthesis of this compound may involve more advanced techniques to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
1-Bromoundecane-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Grignard Reactions: It can react with magnesium in the presence of THF to form a Grignard reagent, which is a useful intermediate in organic synthesis.
Reduction Reactions: It can be reduced to undecane-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with NaOH, the product would be undecanol-d3 .
Applications De Recherche Scientifique
1-Bromoundecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Pharmacology: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals
Biology: It is used in labeling experiments to track the movement and interaction of molecules within biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromoundecane-d3 is primarily related to its role as a labeled compound. The deuterium atoms in this compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track and study these processes in detail. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
1-Bromoundecane-d3 can be compared with other similar compounds, such as:
1-Bromoundecane: The non-deuterated version of the compound.
1-Bromodecane: A similar compound with one less carbon atom in the alkyl chain.
1-Bromododecane: A similar compound with one more carbon atom in the alkyl chain.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C11H23Br |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
11-bromo-1,1,1-trideuterioundecane |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3 |
Clé InChI |
IKPSIIAXIDAQLG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCBr |
SMILES canonique |
CCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
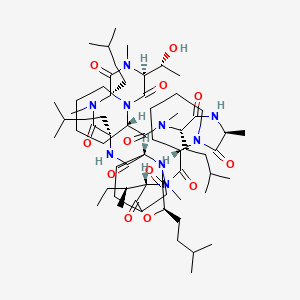
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
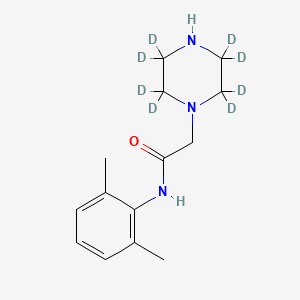
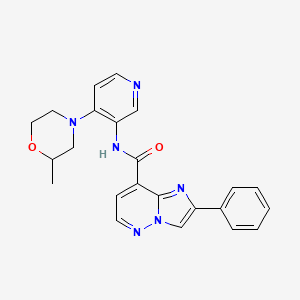
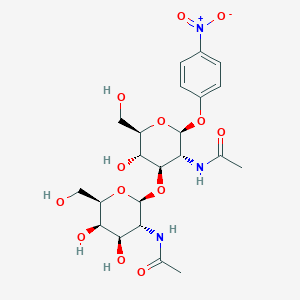
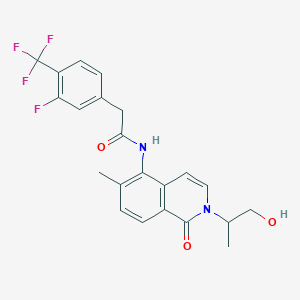
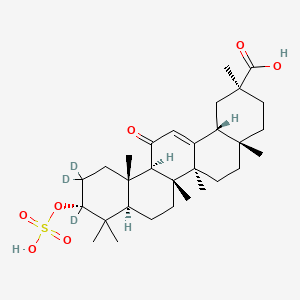

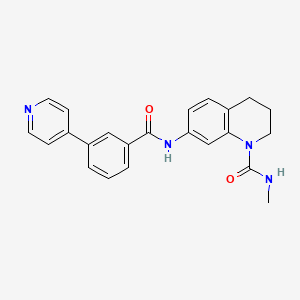
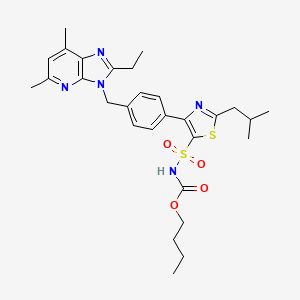
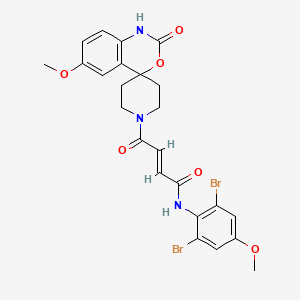
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
